Cmpd-A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cmpd-A is a time-dependent CENP-E inhibitor with potent antitumor activity. Cmpd-A inhibits the ATPase activity of the CENP-E motor domain, acting as a time-dependent inhibitor with an ATP-competitive-like behavior. Cmpd-A causes chromosome misalignment on the metaphase plate, leading to prolonged mitotic arrest. Treatment with Cmpd-A induces antiproliferation in multiple cancer cell lines.

Aplicaciones Científicas De Investigación

Role in Mitotic Regulation and Cancer Therapy A novel small-molecule inhibitor of Centromere-associated protein E (CENP-E), referred to as Compound-A (Cmpd-A), has been identified with significant implications in cancer therapy. CENP-E plays a crucial role in chromosome congression and the spindle assembly checkpoint during mitosis. Inhibition of CENP-E's ATPase activity by Cmpd-A leads to chromosome misalignment, triggering the spindle assembly checkpoint and resulting in apoptosis during prolonged mitotic arrest. This mechanism underlies Cmpd-A's antiproliferative effects across multiple cancer cell lines and its demonstrated antitumor activity in a nude mouse xenograft model. The study highlights the potential of Cmpd-A as a promising anticancer therapeutic agent, with its activity characterized by the induction of phosphohistone H3 elevation in tumors, signifying its impact on mitotic regulation and cell proliferation (Ohashi et al., 2015).

Comprehensive Approach to CMPD Diagnosis Research underscores the importance of a comprehensive diagnostic approach in chronic myeloproliferative diseases (CMPDs), incorporating morphology, cytogenetics, and molecular markers. This holistic diagnostic strategy is crucial for the accurate classification of CMPDs, optimizing treatment strategies, and evaluating treatment response. Such an approach enables the identification of specific genetic alterations, facilitating targeted therapies and the management of the disease. The integration of these diagnostic tools represents a significant advancement in the understanding and treatment of CMPDs, highlighting the complex interplay between genetic factors and disease manifestation (Haferlach et al., 2004).

Propiedades

Número CAS |

1446399-26-3 |

|---|---|

Nombre del producto |

Cmpd-A |

Fórmula molecular |

C30H27F4N5O4S |

Peso molecular |

629.63 |

Nombre IUPAC |

N-[7-Cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide |

InChI |

InChI=1S/C30H27F4N5O4S/c1-17-14-18(8-11-22(17)31)27-26(36-24-6-5-7-25(43-4)39(24)27)29(40)38(13-12-37(2)3)23-16-44(41,42)28-19(23)9-10-21(20(28)15-35)30(32,33)34/h5-11,14,23H,12-13,16H2,1-4H3/t23-/m0/s1 |

Clave InChI |

LSBPCEAYWVLUDD-QHCPKHFHSA-N |

SMILES |

O=C(C1=C(C2=CC=C(F)C(C)=C2)N3C(OC)=CC=CC3=N1)N(C(C4=CC=C(C(F)(F)F)C(C#N)=C45)CS5(=O)=O)CCN(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cmpd-A; CmpdA; Cmpd A; CENP-E inhibitor Compound-A; CENP E inhibitor Compound A; CENPE inhibitor CompoundA; CENP-E inhibitor Compound A; CENP E inhibitor Compound-A; CENPE inhibitor Compound-A |

Origen del producto |

United States |

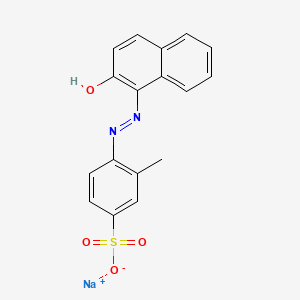

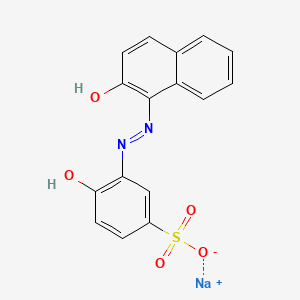

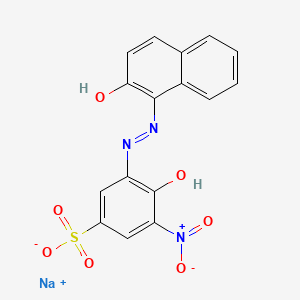

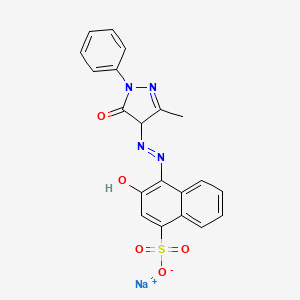

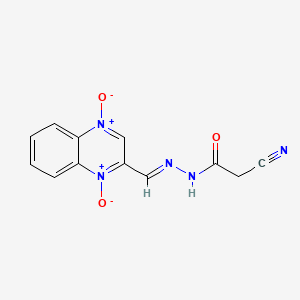

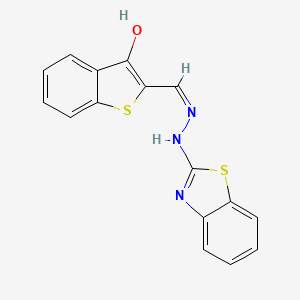

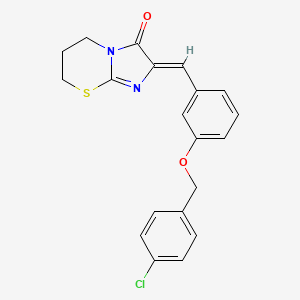

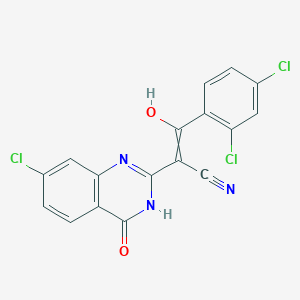

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.